molecular formula C5H3FO2 B13982218 4-Fluorofuran-2-carbaldehyde CAS No. 675103-43-2

4-Fluorofuran-2-carbaldehyde

Cat. No.: B13982218
CAS No.: 675103-43-2
M. Wt: 114.07 g/mol
InChI Key: ZYSQCKYCBRQBHZ-UHFFFAOYSA-N
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Description

4-Fluorofuran-2-carbaldehyde is an organic compound with the molecular formula C5H3FO2. It is a derivative of furan, a heterocyclic aromatic compound, where a fluorine atom is substituted at the fourth position and an aldehyde group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorofuran-2-carbaldehyde typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-2-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts in a continuous flow reactor can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-Fluorofuran-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

    Furan-2-carbaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    5-Fluorofuran-2-carbaldehyde: Fluorine atom is at a different position, leading to different reactivity and properties.

    2-Fluorofuran-3-carbaldehyde: Another positional isomer with distinct chemical behavior

Uniqueness: 4-Fluorofuran-2-carbaldehyde is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

675103-43-2

Molecular Formula

C5H3FO2

Molecular Weight

114.07 g/mol

IUPAC Name

4-fluorofuran-2-carbaldehyde

InChI

InChI=1S/C5H3FO2/c6-4-1-5(2-7)8-3-4/h1-3H

InChI Key

ZYSQCKYCBRQBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1F)C=O

Origin of Product

United States

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